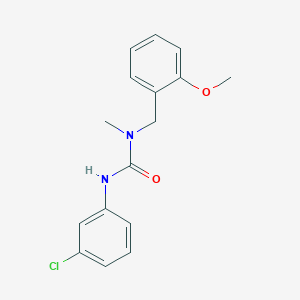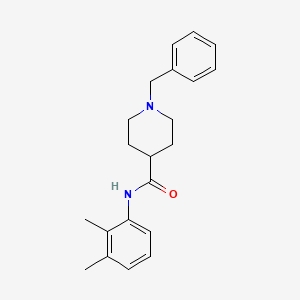![molecular formula C16H20N4 B4936494 2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B4936494.png)
2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In pharmacology, it has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and as a dopamine receptor antagonist.
Wirkmechanismus
The mechanism of action of 2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine is not yet fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and dopamine, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine in lab experiments is its high potency and selectivity. This compound has shown potent activity against cancer cells and has the potential to be developed into a highly selective drug candidate. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Finally, future research could focus on developing more efficient synthesis methods for this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2-phenylethyl)pyrimidine with piperazine in the presence of a base. The reaction is carried out at a temperature of 100-120°C for 3-4 hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-5-15(6-3-1)7-10-19-11-13-20(14-12-19)16-17-8-4-9-18-16/h1-6,8-9H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGOCXURFURISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)

![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)
![4,4'-[1,4-phenylenebis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4936477.png)
![4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid](/img/structure/B4936484.png)
![3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4936489.png)
![4-(allyloxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B4936497.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4936502.png)
